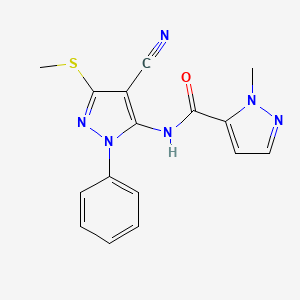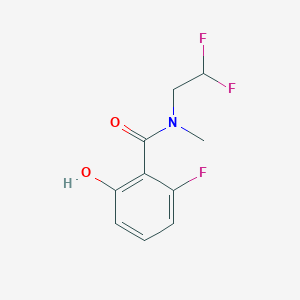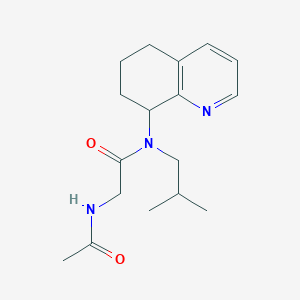![molecular formula C16H17FN4O2 B7662014 4-[[(5-fluoropyridin-2-yl)carbamoylamino]methyl]-N,N-dimethylbenzamide](/img/structure/B7662014.png)
4-[[(5-fluoropyridin-2-yl)carbamoylamino]methyl]-N,N-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[(5-fluoropyridin-2-yl)carbamoylamino]methyl]-N,N-dimethylbenzamide, commonly known as FP-BDMB, is a chemical compound used in scientific research. It is a small molecule inhibitor that has been shown to have potential therapeutic applications in the treatment of cancer and other diseases.
Mécanisme D'action
FP-BDMB works by binding to the ATP-binding site of PKC and CDK4, inhibiting their activity. This leads to a decrease in cell proliferation and an increase in apoptosis, or programmed cell death. By targeting these enzymes, FP-BDMB has the potential to be an effective cancer therapy.
Biochemical and Physiological Effects
Studies have shown that FP-BDMB has a selective inhibitory effect on PKC and CDK4, with little to no effect on other kinases. This selectivity makes it a promising candidate for cancer therapy, as it has the potential to target cancer cells while leaving healthy cells unaffected. Additionally, FP-BDMB has been shown to induce cell cycle arrest and apoptosis in cancer cells, further supporting its potential as a cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using FP-BDMB in lab experiments is its selectivity for PKC and CDK4, which allows for targeted inhibition of these enzymes. Additionally, its small molecule size makes it easy to administer and study in vitro and in vivo. However, one limitation is that FP-BDMB has not yet been tested in clinical trials, so its safety and efficacy in humans are unknown.
Orientations Futures
There are several future directions for research on FP-BDMB. One potential area of study is its use in combination with other cancer therapies, such as chemotherapy or radiation therapy. Another area of research is the development of analogs or derivatives of FP-BDMB to improve its efficacy and selectivity. Additionally, further studies are needed to determine the safety and efficacy of FP-BDMB in human clinical trials.
Conclusion
FP-BDMB is a small molecule inhibitor with potential therapeutic applications in the treatment of cancer and other diseases. Its selectivity for PKC and CDK4 makes it a promising candidate for cancer therapy, and further research is needed to determine its safety and efficacy in humans. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of FP-BDMB have been discussed in this paper.
Méthodes De Synthèse
FP-BDMB can be synthesized using a multi-step process that involves the reaction of various chemicals. The synthesis method involves the use of reagents such as 4-(dimethylamino)benzaldehyde, 5-fluoropyridine-2-carboxylic acid, and N,N-dimethylformamide (DMF). The reaction is carried out under specific conditions, including temperature and pressure, to ensure the desired product is obtained.
Applications De Recherche Scientifique
FP-BDMB has been used in scientific research to study its potential therapeutic applications. It has been shown to have inhibitory effects on certain enzymes, including protein kinase C (PKC) and cyclin-dependent kinase 4 (CDK4). These enzymes play a crucial role in the regulation of cell growth and proliferation, making them potential targets for cancer therapy.
Propriétés
IUPAC Name |
4-[[(5-fluoropyridin-2-yl)carbamoylamino]methyl]-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O2/c1-21(2)15(22)12-5-3-11(4-6-12)9-19-16(23)20-14-8-7-13(17)10-18-14/h3-8,10H,9H2,1-2H3,(H2,18,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BORNFFHYFNGUHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)CNC(=O)NC2=NC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-chlorophenyl)-N-[1-(2-fluorophenyl)pyrazol-4-yl]-1-methylpyrazole-4-carboxamide](/img/structure/B7661942.png)

![3-(2-methylpyrazol-3-yl)-N-[2-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrazol-3-yl]propanamide](/img/structure/B7661948.png)


![2-[6-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)pyrimidin-4-yl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine](/img/structure/B7661982.png)
![5-(4-fluorophenyl)-N-[4-[(2-oxopyrrolidin-1-yl)methyl]phenyl]furan-2-carboxamide](/img/structure/B7661996.png)
![1-[3-[(2,5-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino]propyl]pyrrolidine-2,5-dione](/img/structure/B7662012.png)
![N,N-dimethyl-2-[4-[(3-phenyl-1,2,4-thiadiazol-5-yl)amino]piperidin-1-yl]acetamide](/img/structure/B7662022.png)
![1-Cyclohexyl-2-[[4-(2-methylprop-2-enyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B7662025.png)
![[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]-(1-propan-2-ylpyrrol-2-yl)methanone](/img/structure/B7662027.png)
![N-[[4-(methylsulfamoylmethyl)phenyl]methyl]cycloheptene-1-carboxamide](/img/structure/B7662035.png)
![[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]-(5-propan-2-yl-1,2-oxazol-3-yl)methanone](/img/structure/B7662040.png)
